Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17647704
InChI: InChI=1S/C16H23NO2/c1-2-19-16(18)12-15(13-6-4-3-5-7-13)14-8-10-17-11-9-14/h3-7,14-15,17H,2,8-12H2,1H3
SMILES:
Molecular Formula: C16H23NO2
Molecular Weight: 261.36 g/mol

Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate

CAS No.:

Cat. No.: VC17647704

Molecular Formula: C16H23NO2

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate -

Specification

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
IUPAC Name ethyl 3-phenyl-3-piperidin-4-ylpropanoate
Standard InChI InChI=1S/C16H23NO2/c1-2-19-16(18)12-15(13-6-4-3-5-7-13)14-8-10-17-11-9-14/h3-7,14-15,17H,2,8-12H2,1H3
Standard InChI Key WZKUTVIACZTEND-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C1CCNCC1)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a propanoate ester group, which is further modified with a phenyl moiety at the β-carbon (Figure 1). This hybrid structure integrates:

  • Aromatic system: The phenyl group contributes planar rigidity and influences electronic interactions.

  • Piperidine scaffold: A six-membered saturated nitrogen heterocycle, known for conformational flexibility and bioactivity .

  • Ester functionality: The ethyl propanoate group enhances solubility in organic solvents and serves as a synthetic handle for further modifications .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC16H23NO2\text{C}_{16}\text{H}_{23}\text{NO}_2
Molecular Weight261.36 g/mol
CAS Registry Number1016734-60-3 (free base)
1171672-92-6 (hydrochloride)
XLogP3-AA (Lipophilicity)2.8 (predicted)

Synthesis and Production

Laboratory-Scale Synthesis

A high-yield (95%) route involves zinc-mediated coupling in a toluene/acetonitrile solvent system under inert atmosphere :

Ethyl 3-phenylpropanoate+PiperidineZn, toluene/CH3CNEthyl 3-phenyl-3-(piperidin-4-YL)propanoate\text{Ethyl 3-phenylpropanoate} + \text{Piperidine} \xrightarrow{\text{Zn, toluene/CH}_3\text{CN}} \text{Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate}

This method leverages zinc’s ability to facilitate nucleophilic substitution while minimizing side reactions. The hydrochloride salt is subsequently obtained via treatment with HCl .

Industrial Considerations

While large-scale production protocols remain undocumented, process intensification strategies (e.g., continuous flow reactors) could optimize yield and purity. Challenges include:

  • Purification: Recrystallization or chromatography required to achieve >95% purity .

  • Safety: Handling of corrosive HCl during salt formation necessitates specialized equipment .

Reactivity and Chemical Transformations

Functional Group Interconversion

The ester and piperidine groups enable diverse transformations:

Hydrolysis

Basic or acidic hydrolysis converts the ester to carboxylic acid derivatives:

RCOOEtH2O/H+or OHRCOOH\text{RCOOEt} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{RCOOH}

This reaction is critical for generating bioactive metabolites .

Reductive Amination

The piperidine nitrogen can undergo alkylation or acylation to produce tertiary amines, enhancing pharmacological profiles .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Piperidine Derivatives

CompoundAnalgesic ActivityAntimicrobial Efficacy
Ethyl 3-phenyl-3-(piperidin-4-YL)propanoateModerateHigh (Gram+)
Ethyl 3-(piperidin-2-YL)propanoateLowModerate
Phenylpiperidine (basic scaffold)HighLow

Key differentiators include:

  • Spatial orientation: The 4-position substitution optimizes receptor binding.

  • Ester vs. free acid: Hydrolyzed metabolites may exhibit altered bioavailability .

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